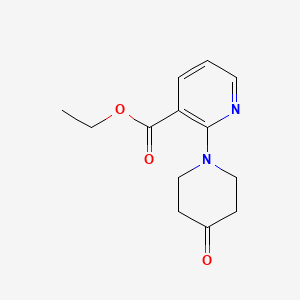

Ethyl 2-(4-oxopiperidin-1-yl)nicotinate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-oxopiperidin-1-yl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-2-18-13(17)11-4-3-7-14-12(11)15-8-5-10(16)6-9-15/h3-4,7H,2,5-6,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOSABENBRYYUSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC=C1)N2CCC(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640747 | |

| Record name | Ethyl 2-(4-oxopiperidin-1-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016524-78-9 | |

| Record name | Ethyl 2-(4-oxopiperidin-1-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Characterization and Elucidation of Ethyl 2 4 Oxopiperidin 1 Yl Nicotinate

Spectroscopic Analysis for Definitive Structural Assignment

A definitive structural assignment of a molecule relies heavily on a combination of spectroscopic techniques. However, for Ethyl 2-(4-oxopiperidin-1-yl)nicotinate, the following crucial data is not available:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR techniques)

No published ¹H-NMR, ¹³C-NMR, or 2D-NMR spectra for this compound could be located. This type of data is fundamental for determining the precise arrangement of hydrogen and carbon atoms within the molecule, and for confirming the connectivity of the piperidinone and nicotinate (B505614) ring systems.

High-Resolution Mass Spectrometry (HRMS) and Hyphenated Techniques (LC-MS/MS)

Experimental High-Resolution Mass Spectrometry data, which would provide a highly accurate mass measurement and confirm the elemental composition of the molecule, is not available. Furthermore, no LC-MS/MS studies have been published, which would offer insights into the compound's fragmentation patterns and aid in its structural confirmation.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

There are no publicly accessible IR or Raman spectra for this compound. These techniques are essential for identifying the presence of key functional groups, such as the ketone (C=O) on the piperidine (B6355638) ring and the ester (C=O) and aromatic C-N bonds of the nicotinate moiety.

Chromatographic Methods for Purity Assessment and Separation

No specific chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), have been detailed in the literature for the purity assessment or separation of this compound. Such methods are vital for isolating the compound and ensuring its purity for analytical purposes.

Application of Crystallographic Techniques for Solid-State Structure

There is no evidence of crystallographic studies, such as X-ray crystallography, having been performed on this compound. Consequently, no data is available to describe its solid-state structure, including bond lengths, bond angles, and crystal packing.

Computational and Theoretical Investigations of Ethyl 2 4 Oxopiperidin 1 Yl Nicotinate

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models used in the chemical and biological sciences and engineering. nih.gov These models relate the quantitative chemical structure of a compound to its biological activity. While QSAR studies have been conducted on various series of nicotinic acid derivatives and piperidine-containing compounds to predict their activities, no published QSAR models specifically include Ethyl 2-(4-oxopiperidin-1-yl)nicotinate in their training or test sets. nih.govresearchgate.netacs.orgnih.gov Consequently, there are no predictive models available to estimate its biological activity based on its structural features.

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modelling method used in physics, chemistry, and materials science to investigate the electronic structure of many-body systems.

In Silico Pharmacokinetic (ADME) Prediction Models

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the publicly available research on the in silico pharmacokinetic (ADME) properties of this compound. Despite the importance of computational models in modern drug discovery for predicting the absorption, distribution, metabolism, and excretion (ADME) profiles of new chemical entities, specific and detailed studies focusing on this particular compound are not present in the reviewed literature.

Computational ADME predictions are crucial for the early-stage assessment of a compound's potential as a drug candidate. These models use the chemical structure of a molecule to forecast its behavior in the human body, thereby helping to identify potential liabilities and guide further experimental studies. The absence of such published data for this compound means that its drug-likeness and pharmacokinetic profile from a computational standpoint remain uncharacterized in academic and industry literature.

While general physicochemical properties can be calculated for any given structure, detailed and validated in silico ADME studies require specific computational experiments and analyses that have not been reported for this compound. Therefore, no data tables or detailed research findings on its predicted intestinal absorption, blood-brain barrier penetration, metabolic stability, or potential for drug-drug interactions can be provided at this time. Further research is needed to computationally model and evaluate the pharmacokinetic characteristics of this compound.

Preclinical in Vitro Biological Activity Profiling and Mechanistic Studies of Ethyl 2 4 Oxopiperidin 1 Yl Nicotinate and Its Derivatives

Evaluation of Enzyme Inhibition Potential

Cyclooxygenase (COX) Isozyme Inhibition (COX-1, COX-2)

Derivatives of nicotinic acid, the parent structure of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate, have been synthesized and evaluated for their inhibitory effects on cyclooxygenase enzymes, COX-1 and COX-2. nih.gov These enzymes are key in the inflammatory process, with COX-2 being the inducible isoform primarily responsible for prostaglandin (B15479496) E2 (PGE2) production during inflammation. caldic.com

In one study, two novel series of nicotinate (B505614) derivatives were assessed for their COX-1 and COX-2 inhibitory activity. All tested compounds demonstrated highly potent inhibitory activity against COX-2 and showed greater selectivity for COX-2 over COX-1 when compared to the non-steroidal anti-inflammatory drug (NSAID) indomethacin. nih.gov Notably, several of these compounds exhibited preferential COX-2 inhibition over COX-1, a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs. nih.govnih.gov

Certain derivatives, such as compounds 4c and 4f from the study, displayed COX-2 inhibitory activity equipotent to celecoxib, a well-known selective COX-2 inhibitor. nih.gov Furthermore, their selectivity indices were found to be 1.8 to 1.9 times higher than that of celecoxib. nih.gov Molecular docking studies of these potent compounds within the COX-2 active site revealed favorable interactions, which supports the biological findings of their significant inhibitory activity. nih.gov

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Nicotinate Derivatives

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| Derivative 3b | Data not available | Comparable to Celecoxib | Data not available |

| Derivative 3e | Data not available | Comparable to Celecoxib | Data not available |

| Derivative 4c | Data not available | Comparable to Celecoxib | 1.8-fold higher than Celecoxib |

| Derivative 4f | Data not available | Comparable to Celecoxib | 1.9-fold higher than Celecoxib |

| Celecoxib | Data not available | Reference | Reference |

| Indomethacin | Data not available | Reference | Lower than test compounds |

| Diclofenac | Data not available | Reference | Lower than most test compounds |

IC₅₀ values represent the concentration required to inhibit 50% of the enzyme's activity. Data synthesized from a study on novel nicotinate derivatives. nih.gov

Nicotinate Phosphoribosyltransferase (NAPRT) Modulation

Nicotinate phosphoribosyltransferase (NAPRT) is a critical enzyme in the salvage pathway of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) synthesis, converting nicotinic acid (NA) to NAD. nih.gov As cancer cells have elevated NAD requirements for processes like DNA repair and cell signaling, targeting NAD biosynthesis enzymes like NAPRT is a promising strategy in cancer therapy. nih.govresearchgate.net

Extracellular NAPRT has also been identified as a ligand for Toll-like receptor 4 (TLR4), mediating inflammatory responses by activating the inflammasome and NF-κB signaling pathways in macrophages. nih.gov This activity is independent of its NAD-biosynthetic function. nih.gov Given that this compound is a derivative of nicotinic acid, it and its analogs could potentially modulate NAPRT activity or its signaling functions, though direct studies on this specific compound are not widely available. The modulation of NAPRT expression and activity is crucial, especially in the context of cancer therapies that utilize NAMPT inhibitors, where NA is used for cellular protection. nih.gov

Other Relevant Enzyme Targets

The broader class of piperidin-4-one derivatives has been investigated for various biological activities, suggesting that this compound could interact with other enzyme systems. biomedpharmajournal.org For instance, some heterocyclic compounds are known to inhibit kinases involved in cancer cell proliferation and survival. nih.gov The structural motifs present in this compound could potentially allow it to interact with a range of enzymes implicated in disease, warranting further investigation into its broader enzyme inhibition profile.

Anti-inflammatory Activity in Cellular Models (e.g., Macrophage Assays, Cytokine Modulation)

The anti-inflammatory potential of nicotinic acid derivatives extends to their activity in cellular models. Macrophages are key players in the inflammatory response, releasing pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO). imrpress.com

Studies on 1,4-dihydropyridine (B1200194) derivatives, which share structural similarities with the piperidine (B6355638) core of the subject compound, have demonstrated significant anti-inflammatory effects in vitro. nih.gov In lipopolysaccharide (LPS)-activated RAW264.7 macrophage cells, these compounds were able to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α, as well as reduce nitric oxide levels. nih.gov Furthermore, some derivatives were shown to increase the secretion of the anti-inflammatory cytokine IL-10 and enhance the phagocytic activity of macrophages, suggesting a potential to repolarize macrophages towards an anti-inflammatory M2 phenotype. nih.gov

Nicotinic acid itself has been shown to mediate anti-inflammatory effects in human monocytes by reducing the secretion of TNF-α, IL-6, and monocyte chemoattrapent-1 (MCP-1) in response to TLR agonist activation. nih.gov This action is mediated through the GPR109A receptor and involves the inhibition of the NF-κB signaling pathway. nih.gov Given these findings, it is plausible that this compound and its derivatives could exert similar anti-inflammatory effects through the modulation of cytokine production in immune cells.

Antimicrobial and Antitubercular Efficacy in In Vitro Systems

The piperidine scaffold is a common feature in many compounds with antimicrobial properties. biomedpharmajournal.orgresearchgate.net A variety of piperidin-4-one derivatives have been synthesized and screened for their in vitro antibacterial and antifungal activities. biomedpharmajournal.org These studies have shown that some of these compounds exhibit significant antimicrobial activity against various bacterial strains, with some being comparable to standard antibiotics like ampicillin. biomedpharmajournal.org The introduction of different functional groups to the piperidine ring can enhance this activity. biomedpharmajournal.org

Arylazo nicotinate derivatives have also been evaluated for their antibacterial efficacy against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria, with many compounds showing high effectiveness. researchgate.net Similarly, other nicotinate derivatives have demonstrated moderate to significant minimum inhibitory concentration (MIC) values against various bacterial strains. researchgate.net

While direct studies on the antitubercular activity of this compound are limited in the provided search results, the general antimicrobial potential of both the piperidine and nicotinate moieties suggests that this compound and its derivatives could be promising candidates for further investigation in this area.

Table 2: In Vitro Antimicrobial Activity of Representative Piperidine and Nicotinate Derivatives

| Compound Class | Test Organism | Activity |

|---|---|---|

| Piperidin-4-one derivatives | Various bacterial strains | Significant antibacterial activity, comparable to ampicillin |

| Thiosemicarbazone derivatives of piperidin-4-one | Various fungal strains | Significant antifungal activity, comparable to terbinafine |

| Arylazo nicotinate derivatives | Escherichia coli (Gram-negative) | Highly effective |

| Arylazo nicotinate derivatives | Bacillus subtilis (Gram-positive) | Highly effective |

This table summarizes general findings for the broader chemical classes. biomedpharmajournal.orgresearchgate.net

Antineoplastic Activity in Cancer Cell Lines and Associated Mechanisms (e.g., DNA repair, cell signaling)

The development of novel anticancer agents is a significant area of research, and heterocyclic compounds containing piperidine and pyridine (B92270) rings are of great interest. rsc.orgnih.gov Derivatives of piperidine have demonstrated antiproliferative activity in various human solid tumor cell lines, including ovarian, non-small cell lung, and colon cancer lines. nih.gov Some of these compounds have been shown to induce cell cycle arrest, for instance, at the G2/M phase. nih.gov

The mechanisms underlying the antineoplastic activity of such compounds are often related to their ability to interfere with critical cellular processes. This can include the inhibition of enzymes crucial for cancer cell survival and proliferation, such as receptor tyrosine kinases (e.g., EGFR) or enzymes involved in inflammation that can promote tumorigenesis, like COX-2. mdpi.comresearchgate.net

Furthermore, targeting DNA damage and repair pathways is a key strategy in cancer therapy. nih.govnih.gov Cancer cells often have defects in these pathways, making them more susceptible to agents that cause further DNA damage or inhibit repair mechanisms. researchgate.net Signaling pathways that regulate cell proliferation, survival, and apoptosis, such as the PI3K/Akt, RAS/RAF/MEK/ERK, and Wnt pathways, are also common targets for anticancer drugs. caymanchem.com While specific studies on the antineoplastic activity of this compound are not detailed in the search results, the anticancer potential of related heterocyclic structures suggests this would be a fruitful area for future research.

Table 3: Antineoplastic Activity of Related Heterocyclic Compounds in Human Cancer Cell Lines

| Compound Class | Cancer Cell Line | Observed Effect | Potential Mechanism |

|---|---|---|---|

| 2-Alkyl-4-halo-1,2,5,6-tetrahydropyridines | WiDr (colon cancer) | Antiproliferative activity, G2/M phase arrest | Cell cycle inhibition |

| Tetrahydropyrimidinecarboxamides | Liver, breast, lung, glioblastoma | Potent anticancer activity, cell cycle impediment | Not fully elucidated, synergistic with EGFR inhibitors |

| Indole-based 1,3,4-oxadiazoles | HCT116 (colorectal), A549 (lung), A375 (melanoma) | Significant anticancer activity, enhanced apoptosis | EGFR inhibition |

This table presents data from studies on structurally related compound classes to indicate potential areas of activity for the subject compound. rsc.orgnih.govmdpi.com

Modulation of Key Cellular Signaling Pathways (e.g., NF-κB pathway, NAD biosynthesis)

The structural components of this compound, namely the nicotinic acid (niacin) and piperidine moieties, suggest potential interactions with critical cellular signaling pathways, including the Nuclear Factor-kappa B (NF-κB) pathway and Nicotinamide Adenine Dinucleotide (NAD) biosynthesis.

The NF-κB signaling pathway is a cornerstone of the inflammatory response. nih.govnih.gov In its inactive state, NF-κB is sequestered in the cytoplasm. nih.gov Upon stimulation by inflammatory signals, a cascade of events leads to the translocation of NF-κB into the nucleus, where it orchestrates the transcription of numerous pro-inflammatory genes. nih.gov Research has demonstrated that niacin can suppress the NF-κB signaling pathway. nih.govresearchgate.net Studies have shown that niacin can decrease the phosphorylation of the p65 subunit of NF-κB, a key step in its activation. researchgate.net This inhibitory effect on NF-κB leads to a reduction in the expression of downstream inflammatory mediators such as TNF-α, IL-1β, and IL-6. researchgate.net Given that this compound contains a nicotinic acid core, it is plausible that this compound and its derivatives could exhibit similar inhibitory effects on the NF-κB pathway, thereby exerting anti-inflammatory properties.

Furthermore, the nicotinic acid component of the molecule links it to NAD biosynthesis. NAD is a vital coenzyme in cellular metabolism and redox reactions. The administration of niacin has been shown to influence pathways that can disrupt NF-κB signaling, leading to the suppression of inflammatory cytokines. researchgate.net This connection between NAD metabolism and inflammation suggests another avenue through which this compound and its derivatives might exert their biological effects.

Comprehensive Structure-Activity Relationship (SAR) Studies for Optimized Biological Response

While specific structure-activity relationship (SAR) studies for this compound are not extensively documented in publicly available research, general principles derived from studies on related nicotinic acid and piperidine derivatives can provide valuable insights for optimizing its biological response. nih.govdocumentsdelivered.comnih.gov SAR studies are crucial for identifying the chemical features of a molecule that are responsible for its biological activity and for guiding the design of more potent and selective analogs.

For derivatives of this compound, SAR exploration would systematically modify its three main components: the ethyl ester, the 4-oxopiperidine ring, and the nicotinic acid core.

Modifications of the Ethyl Ester: The ethyl ester group can be varied to explore the impact of alkyl chain length and branching on activity. Replacing the ethyl group with larger or smaller alkyl groups can influence the compound's lipophilicity and, consequently, its ability to cross cell membranes and interact with its target. pharmacy180.com Conversion of the ester to an amide or a carboxylic acid would introduce different hydrogen bonding capabilities and charge states, which could significantly alter the biological profile. mdpi.com

Modifications of the 4-Oxopiperidine Ring: The ketone at the 4-position of the piperidine ring is a key feature for modification. Reduction to a hydroxyl group would introduce a hydrogen bond donor and acceptor, potentially leading to new interactions with biological targets. nih.gov Further substitution at this position or at other positions on the piperidine ring could be explored to probe the steric and electronic requirements for optimal activity. The piperidine ring itself is a common scaffold in many biologically active compounds, and its derivatives are known to exhibit a wide range of pharmacological activities. nih.govmdpi.com

Modifications of the Nicotinic Acid Core: Substitution on the pyridine ring of the nicotinic acid moiety could also be investigated. The addition of electron-donating or electron-withdrawing groups could modulate the electronic properties of the ring system and influence its binding affinity to target proteins. nih.gov

A hypothetical SAR study might investigate the following modifications to the parent compound, this compound, to explore their impact on a specific biological activity, such as the inhibition of a particular enzyme or receptor.

| Compound | R1 (Ester Group) | R2 (Piperidine Ring) | R3 (Pyridine Ring) | Hypothetical Activity |

| Parent Compound | -OCH2CH3 | =O at C4 | H | Baseline |

| Derivative 1 | -OH | =O at C4 | H | Potentially altered solubility and target interaction |

| Derivative 2 | -OCH2CH3 | -OH at C4 | H | Introduction of H-bonding capabilities |

| Derivative 3 | -OCH2CH3 | =O at C4 | 5-Cl | Altered electronics of the pyridine ring |

| Derivative 4 | -NHCH3 | =O at C4 | H | Change from ester to amide functionality |

This systematic approach to modifying the structure of this compound would be essential to delineate the key structural features required for a desired biological response and to develop optimized analogs with enhanced potency and selectivity.

In Vitro Pharmacokinetic Adme Characterization for Preclinical Development

Metabolic Stability in Hepatic Microsomes and Hepatocytes

Metabolic stability assays are crucial for predicting the intrinsic clearance of a compound in the liver. These assays typically involve incubating the compound with liver microsomes (containing phase I enzymes like cytochrome P450s) or hepatocytes (containing both phase I and phase II enzymes) and monitoring the decrease in the parent compound's concentration over time.

Following a detailed search, no specific data on the metabolic stability of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate in human, rat, or other species' liver microsomes or hepatocytes were found in the available literature. Therefore, key parameters such as half-life (t½) and intrinsic clearance (CLint) for this compound are not publicly documented.

Table 1: Metabolic Stability of this compound

| Test System | Species | Parameter | Value |

|---|---|---|---|

| Liver Microsomes | Human | t½ (min) | Data Not Available |

| Human | CLint (µL/min/mg protein) | Data Not Available | |

| Hepatocytes | Human | t½ (min) | Data Not Available |

| Human | CLint (µL/min/10⁶ cells) | Data Not Available |

Assessment of Drug-Drug Interaction Potential (CYP Inhibition/Induction Profiling)

To evaluate the potential for a compound to cause drug-drug interactions (DDIs), its effect on major cytochrome P450 (CYP) enzymes is assessed. Inhibition assays determine the concentration at which the compound inhibits 50% of an enzyme's activity (IC50), while induction studies measure if the compound increases the expression of CYP enzymes.

No public data from in vitro studies detailing the inhibitory (e.g., IC50 values against major CYP isoforms such as 1A2, 2C9, 2C19, 2D6, and 3A4) or inductive effects of this compound could be located. While nicotinic acid itself has shown some inhibitory effects on CYP2D6, these findings cannot be extrapolated to its ethyl ester derivative without specific experimental validation. nih.gov

Table 2: Cytochrome P450 Inhibition Profile for this compound

| CYP Isoform | IC50 (µM) | Inhibition Potential |

|---|---|---|

| CYP1A2 | Data Not Available | Unknown |

| CYP2C9 | Data Not Available | Unknown |

| CYP2C19 | Data Not Available | Unknown |

| CYP2D6 | Data Not Available | Unknown |

| CYP3A4 | Data Not Available | Unknown |

Membrane Permeability Determination (e.g., Caco-2, PAMPA assays)

Membrane permeability is a key determinant of oral absorption. It is commonly evaluated using cell-based assays like the Caco-2 monolayer model, which mimics the human intestinal epithelium, or non-cell-based methods like the Parallel Artificial Membrane Permeability Assay (PAMPA). nih.govnih.govcreative-biolabs.com These assays yield an apparent permeability coefficient (Papp).

Specific experimental Papp values for this compound from either Caco-2 or PAMPA assays are not available in the reviewed literature. Consequently, its classification as a low or high permeability compound cannot be definitively stated.

Table 3: Membrane Permeability of this compound

| Assay Type | Direction | Papp (x 10⁻⁶ cm/s) | Permeability Classification |

|---|---|---|---|

| Caco-2 | A to B | Data Not Available | Unknown |

| Caco-2 | B to A | Data Not Available | Unknown |

| PAMPA | N/A | Data Not Available | Unknown |

Plasma Protein Binding and Tissue Distribution Predictions

The extent to which a compound binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, influences its distribution and availability to target tissues and metabolizing enzymes. nih.gov This is typically determined using methods like equilibrium dialysis or ultrafiltration.

The percentage of this compound bound to plasma proteins has not been reported in the public domain. Without this data, predictions of its unbound fraction in plasma and subsequent tissue distribution remain speculative.

Table 4: Plasma Protein Binding of this compound

| Species | Unbound Fraction (fu) | % Bound |

|---|---|---|

| Human | Data Not Available | Data Not Available |

| Rat | Data Not Available | Data Not Available |

| Mouse | Data Not Available | Data Not Available |

In Vitro Excretion Pathways (e.g., transporter efflux studies)

In vitro systems, such as Caco-2 or transfected cell lines, can be used to investigate whether a compound is a substrate or inhibitor of key efflux transporters like P-glycoprotein (P-gp). An efflux ratio greater than 2 in a bidirectional Caco-2 assay is often indicative of active efflux.

No studies investigating the interaction of this compound with P-gp or other efflux transporters were identified. Therefore, its potential to be actively transported out of cells is unknown.

Future Research Directions and Translational Perspectives for Nicotinate Piperidine Hybrids

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of piperidine (B6355638) derivatives has traditionally relied on methods such as the reduction of substituted pyridines. nih.gov However, future research will increasingly focus on developing more efficient and environmentally benign synthetic routes. Modern approaches are moving towards one-pot processes that combine steps like hydrogenation and functionalization, thereby reducing waste and cost. nih.gov

Key areas for exploration include:

Catalytic Processes: The use of novel metal-based or organocatalysts can facilitate previously challenging transformations under milder conditions. nih.gov For instance, gold(I)-catalyzed intramolecular dearomatization/cyclization presents a sophisticated method for creating complex piperidine structures. mdpi.com

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch synthesis.

Green Chemistry: The implementation of principles of green chemistry, such as using safer solvents, reducing energy consumption, and designing biodegradable molecules, will be crucial for sustainable pharmaceutical development.

Photoredox Catalysis: Light-mediated reactions, which can be conducted at room temperature, offer a powerful tool for forging complex C-C and C-N bonds, enabling the construction of diverse nicotinate-piperidine analogs. nih.gov

A patent for the synthesis of nicotine (B1678760) starting from ethyl nicotinate (B505614) highlights a one-pot process that is both economically and ecologically superior to older methods, underscoring the trend towards more integrated and efficient synthetic strategies. google.com

Advanced Computational-Aided Drug Design (CADD) for Target Specificity and Potency

Computer-Aided Drug Design (CADD) has become an indispensable tool in modern medicinal chemistry, significantly reducing the time and cost associated with drug discovery. emanresearch.orgmdpi.com For nicotinate-piperidine hybrids, CADD offers powerful methods to refine their structure for enhanced interaction with biological targets.

Future applications of CADD in this area will involve:

Structure-Based Drug Design (SBDD): When the 3D structure of a biological target is known, techniques like molecular docking can predict how different nicotinate-piperidine analogs will bind. emanresearch.org This allows for the rational design of modifications that improve binding affinity and selectivity.

Ligand-Based Drug Design (LBDD): In the absence of a target structure, models can be built based on the properties of known active molecules. Techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) can identify the key structural features required for biological activity. emanresearch.org

Virtual Screening: Large virtual libraries of nicotinate-piperidine derivatives can be rapidly screened against a target protein to identify the most promising candidates for synthesis and biological testing. coventry.ac.uk

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound-target complex over time, providing deeper insights into the stability of the interaction and the role of target flexibility. coventry.ac.uk

Table 1: Application of CADD Techniques to Nicotinate-Piperidine Hybrids

| CADD Technique | Application | Potential Outcome |

|---|---|---|

| Molecular Docking | Predict binding mode and affinity of hybrids to a target's active site. | Prioritize compounds with higher predicted potency. |

| Virtual Screening | Screen large virtual libraries of hybrid analogs against specific targets. | Identify novel hit compounds for further development. |

| 3D-QSAR | Establish a quantitative relationship between the 3D structure and biological activity. | Guide the design of new analogs with improved activity. |

| Pharmacophore Modeling | Identify the essential 3D arrangement of features required for biological activity. | Design novel scaffolds that retain key binding interactions. |

| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Select candidates with favorable drug-like properties early in development. |

Identification of Novel Biological Targets through High-Throughput Screening and Omics Approaches

The piperidine scaffold is known to interact with a wide array of biological targets, including enzymes, G protein-coupled receptors (GPCRs), and ion channels. clinmedkaz.org While initial research may focus on known targets, a significant future direction lies in the unbiased discovery of novel therapeutic targets for nicotinate-piperidine hybrids.

This can be achieved through:

High-Throughput Screening (HTS): Screening large libraries of diverse nicotinate-piperidine analogs against extensive panels of biological assays can uncover unexpected activities and identify entirely new targets.

Phenotypic Screening: Instead of targeting a specific protein, phenotypic screening identifies compounds that produce a desired effect in a cellular or organismal model. Subsequent "target deconvolution" studies can then identify the molecular target responsible for the effect.

Omics Technologies:

Chemoproteomics: This approach uses chemical probes based on the nicotinate-piperidine scaffold to identify binding partners directly from complex biological samples like cell lysates.

Transcriptomics (RNA-seq) and Proteomics: Analyzing changes in gene and protein expression in cells treated with a nicotinate-piperidine hybrid can provide clues about the biological pathways and targets being modulated.

These discovery-oriented approaches can expand the therapeutic potential of this compound class into new disease areas. clinmedkaz.org

Elucidation of Comprehensive Mechanistic Insights into Biological Actions

A deep understanding of a compound's mechanism of action (MoA) is critical for its successful development. For nicotinate-piperidine hybrids, future research must move beyond simple confirmation of target binding to a more holistic view of their biological effects. For example, studies on other piperidine derivatives have shown they can act as neuromuscular blocking agents by decreasing the sensitivity of the end-plate membrane to acetylcholine (B1216132), rather than simply binding to the acetylcholine receptor site. nih.gov

Key research activities will include:

Structural Biology: Obtaining X-ray crystal structures or cryo-EM maps of nicotinate-piperidine hybrids bound to their targets can reveal the precise atomic-level interactions, guiding further optimization.

Biophysical Techniques: Methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide detailed quantitative data on binding kinetics and thermodynamics.

Cell-Based Signaling Assays: Investigating the downstream effects of target engagement on cellular signaling pathways is crucial to understanding the compound's functional consequences.

In Vivo Target Engagement Studies: Using techniques like Positron Emission Tomography (PET) with radiolabeled tracers can confirm that the compound reaches and binds to its intended target in a living organism.

Strategic Scaffold Hopping and Lead Optimization toward Diverse Therapeutic Areas

Scaffold hopping is a powerful medicinal chemistry strategy used to identify structurally novel compounds that retain the biological activity of the original molecule. niper.gov.in This approach is valuable for generating new intellectual property, improving physicochemical or pharmacokinetic properties, and overcoming specific liabilities of a lead compound. niper.gov.innih.gov

For the nicotinate-piperidine framework, future research could explore:

Bioisosteric Replacements: Replacing parts of the scaffold with fragments that have similar physical or chemical properties. For instance, the piperidine ring could be replaced with other saturated heterocycles like morpholine (B109124) or piperazine (B1678402) to modulate properties like solubility and metabolic stability.

Ring System Modification: The pyridine (B92270) ring of the nicotinate portion could be replaced with other heteroaromatic systems (e.g., pyrimidine, pyrazine) to explore new interactions with the target and alter the molecule's electronic properties. niper.gov.in

Fragment-Based Hopping: Deconstructing the nicotinate-piperidine hybrid into its core fragments and using computational or experimental methods to identify novel ways to link them or replace them entirely.

This strategy could successfully adapt the nicotinate-piperidine core for a wide range of therapeutic targets, from central nervous system disorders to oncology. nih.gov

Table 2: Potential Scaffold Hopping Strategies

| Original Scaffold | Hopped Scaffold Example | Potential Therapeutic Advantage |

|---|---|---|

| Nicotinate-Piperidine | Pyrimidine-Piperidine | Altered H-bonding capacity, potential for new IP. |

| Nicotinate-Piperidine | Nicotinate-Morpholine | Increased polarity and potential for improved solubility. |

| Nicotinate-Piperidine | Isoxazolo[3,4-c]piperidine | Novel heterocyclic core, potential for improved metabolic stability. nih.gov |

| Phenyl Ring (if present) | Pyridyl or Pyrimidyl Ring | Increased metabolic stability and reduced lipophilicity. niper.gov.in |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial Intelligence (AI) and Machine Learning (ML) are set to revolutionize nearly every aspect of drug discovery. premierscience.commdpi.com For the development of nicotinate-piperidine hybrids, these technologies can dramatically accelerate progress.

Future integration of AI/ML will likely involve:

De Novo Drug Design: Generative AI models can design entirely new nicotinate-piperidine analogs with optimized properties, exploring a much larger chemical space than is possible through manual design. nih.gov

Predictive Modeling: ML algorithms can be trained on existing data to build highly accurate models that predict the biological activity, solubility, toxicity (ADMET), and other key properties of new designs before they are synthesized. nih.govresearchgate.net

Synthesis Planning: AI tools can analyze the structure of a desired nicotinate-piperidine target and propose the most efficient synthetic route, saving considerable time and resources in the lab.

Data Analysis: AI can analyze the complex, high-dimensional data generated from HTS and omics experiments to identify subtle patterns and new biological hypotheses. mdpi.com

By integrating AI/ML, the design-make-test-analyze cycle can be significantly shortened, enabling a more rapid and cost-effective path toward new therapies based on the nicotinate-piperidine scaffold. premierscience.comnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.